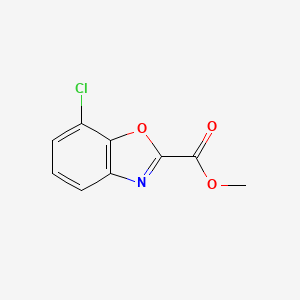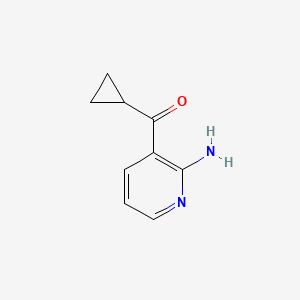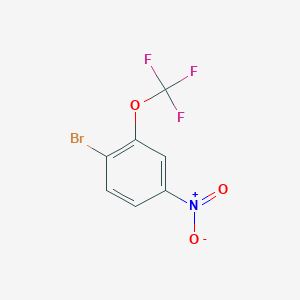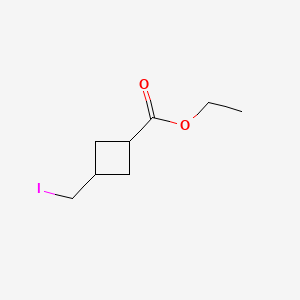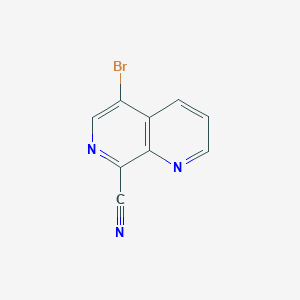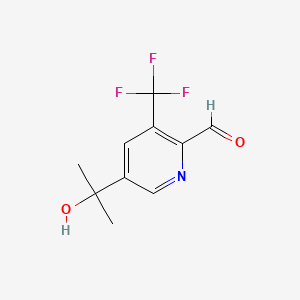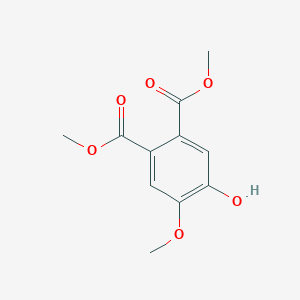
Dimethyl 4-hydroxy-5-methoxyphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate is an organic compound that belongs to the class of benzenedicarboxylates This compound is characterized by the presence of two methyl groups, a hydroxyl group, and a methoxy group attached to a benzenedicarboxylate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate typically involves the esterification of 4-hydroxy-5-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-Hydroxy-5-methoxyphthalic acid+2MethanolH2SO41,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 1,2-Dimethyl 4-oxo-5-methoxy-1,2-benzenedicarboxylate.
Reduction: 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethyl 4-hydroxy-1,2-benzenedicarboxylate: Lacks the methoxy group, which can affect its reactivity and applications.
1,2-Dimethyl 5-methoxy-1,2-benzenedicarboxylate:
4-Hydroxy-5-methoxy-1,2-benzenedicarboxylate: Lacks the methyl groups, which can alter its physical and chemical properties.
Uniqueness
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate is unique due to the presence of both hydroxyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C11H12O6 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
dimethyl 4-hydroxy-5-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-15-9-5-7(11(14)17-3)6(4-8(9)12)10(13)16-2/h4-5,12H,1-3H3 |
InChI-Schlüssel |
JOPAQXGIQZVEPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



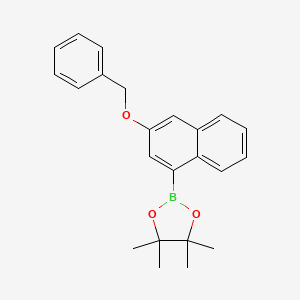
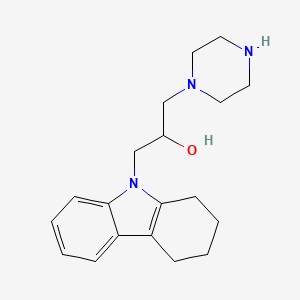
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

